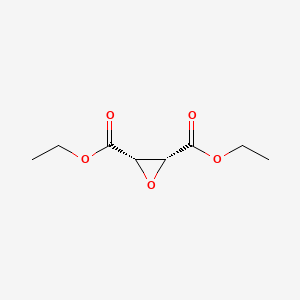
Phenyl 3-Desethyl 3-Propyl Carbodenafil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 3-Desethyl 3-Propyl Carbodenafil is a chemical compound with the molecular formula C29H34N6O3 and a molecular weight of 514.63 g/mol . . This compound is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of Phenyl 3-Desethyl 3-Propyl Carbodenafil involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Analyse Des Réactions Chimiques
Phenyl 3-Desethyl 3-Propyl Carbodenafil undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Phenyl 3-Desethyl 3-Propyl Carbodenafil has a wide range of scientific research applications, including:
Chemistry: It is used as a reference material and in the study of reaction mechanisms.
Biology: It is used in biochemical assays and as a tool to study cellular processes.
Medicine: It is used in the development of pharmaceuticals and as a research tool to understand drug interactions.
Industry: It is used in the production of various chemical products and as a standard for quality control
Mécanisme D'action
The mechanism of action of Phenyl 3-Desethyl 3-Propyl Carbodenafil involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Phenyl 3-Desethyl 3-Propyl Carbodenafil is similar to other compounds in its class, such as:
Sildenafil: Known for its use in treating erectile dysfunction.
Vardenafil: Another compound used for similar purposes.
Tadalafil: Known for its longer duration of action compared to Sildenafil and Vardenafil.
What sets this compound apart is its unique structure and specific applications in research .
Propriétés
Formule moléculaire |
C29H34N6O3 |
|---|---|
Poids moléculaire |
514.6 g/mol |
Nom IUPAC |
1-methyl-5-[5-(4-phenylpiperazine-1-carbonyl)-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C29H34N6O3/c1-4-9-23-25-26(33(3)32-23)28(36)31-27(30-25)22-19-20(12-13-24(22)38-18-5-2)29(37)35-16-14-34(15-17-35)21-10-7-6-8-11-21/h6-8,10-13,19H,4-5,9,14-18H2,1-3H3,(H,30,31,36) |
Clé InChI |
OXQOKLZWOCBVNJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)OCCC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-[2-(1-Methyl-1-oxidopiperidin-1-ium-2-yl)ethyl]-2-methylsulfonylphenothiazine 5,5-dioxide](/img/structure/B13419581.png)
![N-[(3R,4R)-4-[[4-(2-Fluoro-6-hydroxy-3-methoxybenzoyl)benzoyl]amino]hexahydro-1H-azepin-3-yl]-4-hydroxy-3,5-dimethyl-benzamide Hydrochloride](/img/structure/B13419583.png)
![N-(3-chloro-4-fluorophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B13419584.png)








![3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-4-one](/img/structure/B13419650.png)
![rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B13419651.png)

